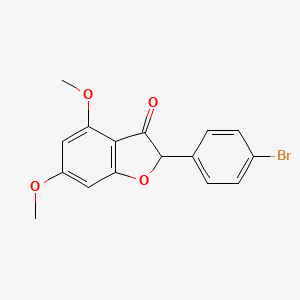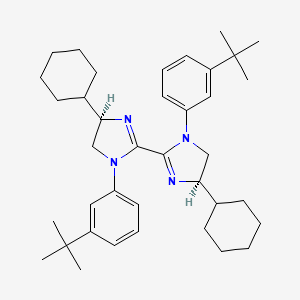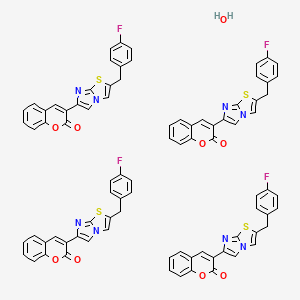
2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzofuran core with two methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as a drug candidate.
Industry: This compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the benzofuran core.
2-(4-Bromophenyl)benzoxazole: Contains a similar bromophenyl group but with a benzoxazole core instead of benzofuran.
Uniqueness
2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features. The presence of both bromine and methoxy groups on the benzofuran core provides distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C16H13BrO4 |
|---|---|
Peso molecular |
349.17 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-4,6-dimethoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H13BrO4/c1-19-11-7-12(20-2)14-13(8-11)21-16(15(14)18)9-3-5-10(17)6-4-9/h3-8,16H,1-2H3 |
Clave InChI |
HUQAOESGNPOPID-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C(O2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)






